molecular formula C21H25N3O5S B4166624 ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate

ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate

Cat. No. B4166624
M. Wt: 431.5 g/mol
InChI Key: WQNDIRUMUDOFHT-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate, also known as AMPP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

Ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate reduces inflammation and pain. ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have neuroprotective effects in preclinical studies. ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to induce cell cycle arrest and apoptosis in cancer cells. ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

Ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has several advantages for use in lab experiments, including its high yield of synthesis, its low toxicity, and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate, including its use as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Further research is needed to determine its efficacy in clinical trials and to optimize its synthesis and formulation. Additionally, the potential off-target effects of ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate should be further studied to ensure its safety for use in humans.

Scientific Research Applications

Ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.

properties

IUPAC Name

ethyl 4-[4-methyl-3-(phenylsulfamoyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-13-11-23(12-14-24)20(25)17-10-9-16(2)19(15-17)30(27,28)22-18-7-5-4-6-8-18/h4-10,15,22H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNDIRUMUDOFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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